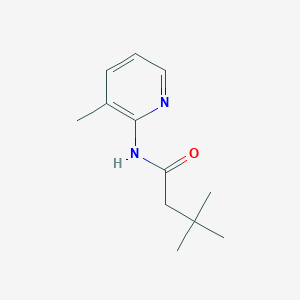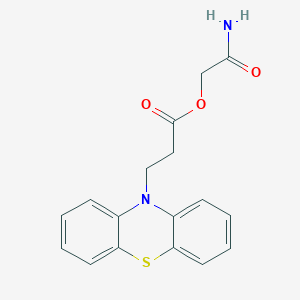
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMMPB, and it has been found to have a number of interesting properties that make it useful for a variety of research applications.
作用机制
The mechanism of action of CMMPB is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, CMMPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and the inhibition of COX-2 can help to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMPB are complex and varied. Some of the most notable effects of CMMPB include its anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes in the body. Additionally, CMMPB has been found to have antioxidant properties, which makes it useful for studying the mechanisms of oxidative stress in the body.
实验室实验的优点和局限性
One of the main advantages of using CMMPB in lab experiments is that it has been extensively studied and characterized. This means that researchers have a good understanding of its properties and how it interacts with other molecules in the body. Additionally, CMMPB has a number of interesting properties that make it useful for studying a variety of different biological processes.
However, there are also some limitations to using CMMPB in lab experiments. For example, it can be difficult and expensive to synthesize, which can limit its availability for some researchers. Additionally, CMMPB is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are a number of interesting future directions for research on CMMPB. One potential area of research is to further investigate its anti-inflammatory and analgesic properties, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Additionally, researchers could investigate the mechanisms of action of CMMPB in more detail, in order to gain a better understanding of how it interacts with other molecules in the body. Finally, researchers could explore the potential use of CMMPB as an antioxidant, and investigate its potential as a treatment for conditions related to oxidative stress.
合成方法
The synthesis of CMMPB is a complex process that involves several steps. The first step involves the preparation of 2-chloro-5-methylsulfanylbenzoic acid, which is then reacted with thionyl chloride to produce 2-chloro-5-methylsulfanylbenzoyl chloride. This compound is then reacted with 5-methyl-2-phenylpyrazole-3-carboxylic acid to produce CMMPB.
科学研究应用
CMMPB has been studied extensively for its potential applications in scientific research. It has been found to have a number of interesting properties that make it useful for a variety of research applications. For example, CMMPB has been found to have potent anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation in the body. Additionally, CMMPB has been found to have potent analgesic properties, which makes it useful for studying the mechanisms of pain in the body.
属性
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-10-17(22(21-12)13-6-4-3-5-7-13)20-18(23)15-11-14(24-2)8-9-16(15)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEYXKNULGZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-5-methylsulfanylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)

![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)


![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)